3,7-Di-O-methylducheside A

Biochemistry Enzymology Analytical Chemistry

Buffer mismatch in alkaline enzymology often causes metal-ion interference or enzyme inactivation. CHES (CAS 103-47-9) is a zwitterionic Good's buffer that eliminates these artifacts: • Metal-ion-free: does not complex Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺, preventing buffer-induced artifacts. • Enzyme protection: high affinity for the iodoacetate binding site of liver alcohol dehydrogenase blocks iodoacetic acid inactivation. • Electrophoresis: Tris-CHES buffer enables SDS-CPE protein separation with PEO sieving matrix, preventing deleterious SDS adsorption. Supplied as ≥99% pure white crystalline powder; stable at ambient temperature; global B2B shipping.

Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
CAS No. 103-47-9
Cat. No. B089505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Di-O-methylducheside A
CAS103-47-9
Synonyms2-(N-cyclohexylamino)ethanesulfonic acid
2-(N-cyclohexylamino)ethanesulfonic acid, monosodium salt
CHES
N-cyclohexyltaurine
Molecular FormulaC8H17NO3S
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCS(=O)(=O)O
InChIInChI=1S/C8H17NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,10,11,12)
InChIKeyMKWKNSIESPFAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHES for High-pH Biochemical Buffering


2-(Cyclohexylamino)ethanesulfonic acid (CHES; CAS 103-47-9) is a zwitterionic, N-substituted aminosulfonic acid classified as one of the original Good's buffers [1]. It is designed for precise pH control in alkaline biochemical systems, with a documented useful buffering range of pH 8.6–10.0 and a pKa of 9.3–9.5 at 25°C [2]. Its primary utility lies in applications where a non-coordinating, metal-ion-compatible environment is required, distinguishing it from many other buffers in this pH class [3].

Risks of Substituting CHES in Alkaline Assays


Simply swapping CHES for another Good's buffer with a similar pKa (e.g., CAPSO, AMPSO, or CAPS) is a critical source of experimental variability. The differentiation is not merely a matter of pH; it stems from compound-specific effects on metal ion coordination, electrophoretic mobility, and even direct, high-affinity binding to specific enzyme active sites [1][2]. Using an incorrect buffer can lead to undetected enzyme inhibition, poor protein separation, or misleading metal-ion interaction data. The evidence below provides the quantitative justification for selecting CHES over its closest in-class alternatives.

CHES vs. Alkaline Buffer Alternatives


Non-Coordinating vs. Chelating Buffers

CHES is confirmed as a non-coordinating buffer. Potentiometric studies show that, unlike buffers such as Bicine (which belongs to the Bis(2-hydroxyethyl)amine family known to form complexes with various metals), CHES and the broader Cyclohexylamino family exhibit negligible complex formation with a wide panel of metal ions (Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Pd²⁺) [1]. This is a class-level characteristic for the Cyclohexylamino family, but is not universal among Good's buffers, with many others (e.g., Tris, Bicine, ACES, HEPES) demonstrating significant metal chelation [2].

Biochemistry Enzymology Analytical Chemistry

Electrophoretic Separation vs. Tris-Glycine

In a head-to-head comparison for SDS capillary polymer electrophoresis (SDS-CPE) using polyethylene oxide (PEO) as the sieving matrix, a Tris-CHES buffer was the ONLY condition tested that successfully separated six proteins. In contrast, Tris-Gly, Tris-Tricine, and Tris-HCl buffers all failed to achieve this separation due to substantial and preferential SDS adsorption onto the PEO matrix [1].

Proteomics Capillary Electrophoresis Analytical Biochemistry

Compatibility for CE pKa Determination

A critical evaluation of buffers for pKa determination by capillary electrophoresis (CE) revealed that while CHES/CHES⁻ and CAPS/CAPS⁻ buffer systems can be reliably used with all tested analyte types (pyridines, amines, phenols), other buffers, including ammonium/ammonia and various alkylammonium systems, are not universally compatible [1].

Capillary Electrophoresis Analytical Chemistry pKa Determination

Liver Alcohol Dehydrogenase Stabilization

CHES exhibits an unusually high affinity for the iodoacetate binding site of liver alcohol dehydrogenase, a property not reported for the majority of Good's buffers . This specific interaction is known to protect the enzyme from inactivation by iodoacetic acid, a function that is not a generic feature of all buffers in its pH range .

Enzymology Biochemistry Protein Stabilization

Purity Grade: Ultra-Pure vs. Standard

Commercial availability of CHES includes a defined ultra-pure grade (≥99.5% by titration, ≤1.00% water) with a quantified trace metal profile . While standard grade (≥99.0%) is also widely available, the high-purity grade offers a verifiable advantage for applications where even trace contaminants could confound results .

Biochemistry Analytical Chemistry Pharmaceutical Manufacturing

CHES: Key Application Scenarios


High-Resolution SDS-CPE of Proteins

When using PEO as a sieving matrix for SDS-CPE, a Tris-CHES buffer system is required for successful protein separation. Evidence demonstrates that only Tris-CHES prevents deleterious SDS adsorption to the PEO matrix, enabling the resolution of a full panel of proteins, a feat not achievable with Tris-Gly, Tris-Tricine, or Tris-HCl buffers [1].

Metal-Sensitive Enzymatic Assays

CHES is the superior choice for studies involving metalloenzymes or other metal-ion-sensitive processes within its pH range (8.6–10.0). Unlike many Good's buffers such as Bicine or Tris, CHES's Cyclohexylamino structure ensures it does not form complexes with Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺, or other common metals, thereby preventing buffer-induced artifact [1][2].

CE Method Development for pKa Determination

For analytical chemistry workflows aimed at determining pKa values of diverse compound libraries (including pyridines, amines, and phenols) via CE, CHES is a preferred background electrolyte. It has been empirically validated to be universally compatible with all these analyte classes, unlike many alkylammonium buffers which fail to provide robust, unbiased measurements [1].

Liver Alcohol Dehydrogenase Assays

In protocols involving liver alcohol dehydrogenase, CHES provides a unique, non-pH-related protective function. Its high affinity for the enzyme's iodoacetate binding site specifically protects it from iodoacetic acid-mediated inactivation, a benefit not conferred by other Good's buffers in the same pH range [1][2].

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